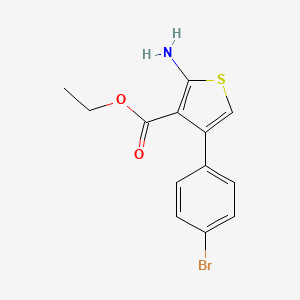

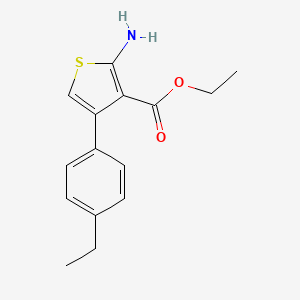

Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene-based analogs have been recognized as potential biologically active compounds and have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized via heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis

The molecular structure of “Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at one position . The molecular formula is C15H17NO2S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is 275.37 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

- A study synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, highlighting the potential of these compounds in antimicrobial applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Synthetic Chemistry

- Research focused on the synthesis of poly substituted 3-aminothiophenes, exploring the chemistry of thiophenes with active functional groups. This includes the synthesis of derivatives like ethyl 3-acetamido-4-cyano-5-(methylthio)thiophene-2-carboxylate, showcasing the compound's versatility in synthetic chemistry (Chavan, Toche, Patil, Aware, & Patil, 2016).

Dyeing Polyester Fibres

- Thiophene derivatives, including ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been used to create monoazo disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with good fastness properties (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Antiproliferative Activity

- Novel thiophene derivatives have been synthesized and tested for their antiproliferative activity, particularly against breast and colon cancer cell lines. This underscores the potential of these compounds in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Synthetic Utility in Medicinal Chemistry

- The synthesis of bifunctional thiophene derivatives and their antimicrobial evaluation have been studied, showing promising antimicrobial activities and highlighting their utility in medicinal chemistry (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Fluorescent Probes

- Thiophene-based conjugated polymers have been synthesized for use as fluorescent probes in the detection of metal ions and amino acids in aqueous solutions, demonstrating their potential in analytical chemistry (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

Orientations Futures

Thiophene and its substituted derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)10(3)7-11/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIHUUITIBDJMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352479 |

Source

|

| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

CAS RN |

307511-65-5 |

Source

|

| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)